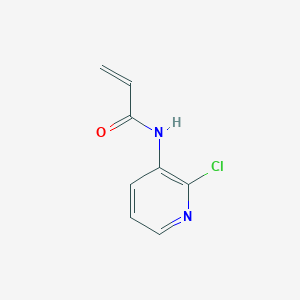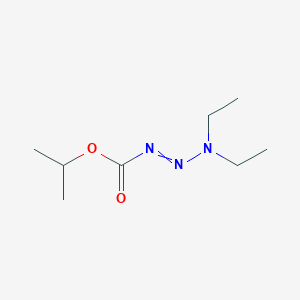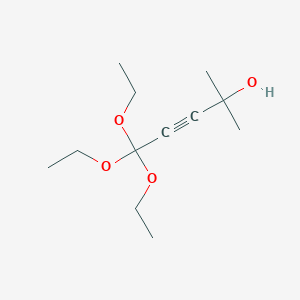![molecular formula C6H9N5S B14386494 3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile CAS No. 87866-43-1](/img/structure/B14386494.png)
3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a methylsulfanyl group, and a nitrile group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile can be achieved through several synthetic routes. One common method involves the nucleophilic ring opening of N-guanidinosuccinimide with amines, followed by cyclocondensation of intermediates and closure of the 1,2,4-triazole ring . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles.
Substitution: Various electrophiles can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Substituted triazoles with different functional groups.
Aplicaciones Científicas De Investigación
3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The nitrile group may also play a role in its reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-methylsulfanyl-1H-pyrazole-4-carbonitrile: Similar structure but with a pyrazole ring instead of a triazole ring.
3-Amino-5-methylthio-1H-pyrazole-4-carbonitrile: Another similar compound with a pyrazole ring and a methylthio group.
Uniqueness
3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile is unique due to its specific combination of functional groups and the triazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
87866-43-1 |
|---|---|
Fórmula molecular |
C6H9N5S |
Peso molecular |
183.24 g/mol |
Nombre IUPAC |
3-(5-amino-3-methylsulfanyl-1,2,4-triazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H9N5S/c1-12-6-9-5(8)11(10-6)4-2-3-7/h2,4H2,1H3,(H2,8,9,10) |
Clave InChI |
KGVGYMRHKRPPEV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN(C(=N1)N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
![{2-[(Diazonioacetyl)oxy]ethyl}(trimethyl)ammonium diiodide](/img/structure/B14386421.png)




![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)
![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)
![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)



![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
